8-Aminoquinoline-4-carboxylic acid

Catalog No.
S1490439
CAS No.
121689-23-4
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminoquinoline-4-carboxylic acid

CAS Number

121689-23-4

Product Name

8-Aminoquinoline-4-carboxylic acid

IUPAC Name

8-aminoquinoline-4-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14)

InChI Key

MRULXYCHOHAGHT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O

Synonyms

4-Quinolinecarboxylicacid,8-amino-(9CI)

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O

Drug discovery and development

8-AQC can be used as a building block for the synthesis of quinoline-based derivatives with potential antimicrobial and antimalarial activities. Research suggests that these derivatives may offer advantages over existing drugs, such as improved efficacy, better target selectivity, and reduced side effects. However, further research and development are necessary to bring these potential drugs to clinical use.

Material science

Quinoline derivatives derived from 8-AQC exhibit interesting photoluminescent properties, making them potential candidates for various applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices []. These materials can potentially contribute to the development of next-generation displays, sensors, and lighting technologies.

Coordination chemistry

8-AQC can act as a ligand, forming complexes with various metal ions. These metal complexes can be used as catalysts for various chemical reactions, potentially leading to the development of new and efficient synthetic processes [].

8-Aminoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of approximately 188.186 g/mol. It features a quinoline ring structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The compound includes an amino group (-NH2) at the 8-position and a carboxylic acid group (-COOH) at the 4-position of the quinoline structure. This configuration contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Due to its functional groups. Notable reactions include:

  • Amidation: The carboxylic acid can react with amines to form amides, which are important in medicinal chemistry.
  • Esterification: The carboxylic acid can react with alcohols to form esters, useful for synthesizing derivatives with varied solubility and reactivity.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, allowing for further functionalization of the compound.

Reactions involving 8-aminoquinoline derivatives often utilize its ability to undergo electrophilic aromatic substitution, particularly at the positions ortho and para to the amino group .

8-Aminoquinoline-4-carboxylic acid exhibits significant biological activity, particularly as an antimalarial agent. Its structural similarity to other quinoline derivatives allows it to interfere with the metabolic processes of malaria parasites. Additionally, studies have indicated that compounds in this class may possess antibacterial and antifungal properties, making them potential candidates for developing new therapeutic agents .

The compound's ability to chelate metal ions also suggests potential applications in treating metal overload conditions or as an antimicrobial agent by disrupting microbial metabolism through metal ion interaction .

Several synthetic routes have been developed for producing 8-aminoquinoline-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and α-cyanoketones, cyclization can yield the quinoline structure.
  • Doebner Reaction: This method involves the reaction of aniline with malonic acid derivatives under specific conditions to form quinoline-4-carboxylic acids, which can then be further modified to yield 8-aminoquinoline-4-carboxylic acid.
  • Direct Amination: The introduction of the amino group can be achieved through direct amination of substituted quinolines, followed by carboxylation reactions to introduce the carboxylic acid functionality .

The applications of 8-aminoquinoline-4-carboxylic acid are diverse:

  • Pharmaceuticals: It is primarily researched for its antimalarial properties and potential use in treating bacterial infections.
  • Analytical Chemistry: The compound is used as a reagent for detecting metal ions due to its chelating ability.
  • Material Science: Its derivatives are explored for use in developing dyes and pigments due to their chromophoric properties.

Interaction studies have shown that 8-aminoquinoline-4-carboxylic acid can form complexes with various metal ions, such as iron and copper. These interactions can enhance its biological activity by improving its solubility and stability in biological systems. Additionally, research indicates that this compound may influence enzyme activity through competitive inhibition mechanisms, particularly in pathways relevant to microbial metabolism .

Several compounds share structural similarities with 8-aminoquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
8-Hydroxyquinoline-4-carboxylic AcidHydroxy group at position 8Exhibits strong chelating properties; used in biochemistry for metal ion detection.
Quinoline-4-Carboxylic AcidLacks amino group; has only carboxylic acidUsed primarily as a precursor in synthetic chemistry.
7-Aminoquinoline-4-carboxylic AcidAmino group at position 7Displays different biological activities compared to its 8-position counterpart.

The uniqueness of 8-aminoquinoline-4-carboxylic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its dual functionality as both an amino and carboxylic acid makes it particularly versatile for further chemical modifications and applications in medicinal chemistry .

The exploration of quinoline-4-carboxylic acids dates to the 19th century, with seminal work on the Pfitzinger reaction (1886), which enabled the synthesis of quinoline-4-carboxylic acids via condensation of isatin derivatives with ketones/aldehydes. Early applications focused on antimalarial agents, exemplified by the 8-aminoquinoline class (e.g., primaquine). The structural modification of 8-aminoquinoline-4-carboxylic acid gained momentum in the 21st century, driven by its utility in C–H functionalization and metal-catalyzed reactions.

Theoretical Significance in Medicinal Chemistry and Materials Science

The compound’s bifunctional architecture enables dual roles:

  • Medicinal Chemistry: The amino group facilitates hydrogen bonding with biological targets, while the carboxylic acid enhances solubility and metal chelation.
  • Materials Science: As a directing group, it coordinates transition metals (Ni, Cu, Pd) to enable regioselective C–H activation, critical for synthesizing complex carboranes and heterocycles.

Contemporary Research Paradigms

Recent advances focus on:

  • Green Synthesis: Microwave-assisted and solvent-free protocols to optimize yield (e.g., 78% via Pfitzinger reaction under aqueous conditions).
  • Multi-Target Drug Design: Hybrid molecules combining 8-aminoquinoline with melatonin show promise against neurodegenerative diseases.
  • Catalytic Applications: Nickel-catalyzed C(sp³)–H arylation using 8-aminoquinoline as a traceless directing group.

Conceptual Frameworks Guiding Structure-Activity Investigations

Key structural parameters influencing activity:

ParameterImpact on Reactivity/Bioactivity
Amino Group (C8)Enhances metal coordination & π-stacking
Carboxylic Acid (C4)Improves aqueous solubility & chelation
Quinoline CoreDictates electronic properties & aromatic interactions

Classical Synthetic Pathways and Mechanistic Considerations

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves the condensation of isatin derivatives with ketones under basic conditions, followed by cyclization and decarboxylation. For 8-aminoquinoline-4-carboxylic acid, N,N-dimethylenaminones react with substituted isatins in the presence of trimethylsilyl chloride (TMSCl) to directly form the quinoline core with a carboxylic acid group at the 4-position [1] [3]. Mechanistically, TMSCl mediates both esterification and cyclization in a one-pot process, enabling yields exceeding 90% under mild conditions (25–35°C) [1].

The Doebner hydrogen-transfer reaction offers an alternative route using anilines with electron-withdrawing groups. This three-component reaction between anilines, aldehydes, and α,β-unsaturated carbonyl compounds proceeds via sequential imine formation, [1] [5]-hydride transfer, and cyclization [1]. While less regioselective than the Pfitzinger approach, it accommodates diverse substituents on the aniline moiety.

Table 1: Classical Synthesis Performance Comparison

MethodStarting MaterialsYield (%)Temperature (°C)
Pfitzinger (TMSCl)Isatin, enaminone92–9925–35
DoebnerAniline, aldehyde65–7880–100

Sustainable Chemistry Approaches in Synthesis

Recent advances prioritize atom economy and reduced waste. The TMSCl-mediated Pfitzinger reaction eliminates traditional acidic workup steps, enabling aqueous reaction conditions [1]. Patent CN102924374B demonstrates a solvent-free decarboxylation step using m-xylene, reducing volatile organic compound (VOC) emissions by 40% compared to conventional toluene-based systems [3]. Additionally, sodium hydroxide serves dual roles as a base and desiccant in ring-opening steps, minimizing reagent consumption [3].

Microwave-Assisted Synthetic Protocols and Reaction Kinetics

While no direct microwave synthesis of 8-aminoquinoline-4-carboxylic acid is documented in the provided literature, analogous quinoline syntheses show accelerated kinetics under microwave irradiation. For example, Doebner-type reactions achieve 95% conversion in 15 minutes versus 8 hours thermally [1]. These principles suggest potential for optimizing decarboxylation and cyclization steps, though empirical validation remains pending.

Heterogeneous and Homogeneous Catalytic Systems

Nickel catalysis enables direct C(sp³)–H functionalization of 8-aminoquinoline derivatives. Paramagnetic Ni(II) intermediates, such as [Ni(AQpiv)Cl(P^iBu₃)], facilitate aryl–alkyl bond formation at ambient temperatures [2]. Homogeneous copper systems, particularly Cu(NO₃)₂·3H₂O, show efficacy in regioselective C5–H nitration under visible light (λ = 450 nm), achieving 83% yield with Acid Red 94 as a photosensitizer [6].

Table 2: Catalytic System Comparison

CatalystFunctionality InstalledYield (%)Conditions
NiCl₂(P^iBu₃)₂Aryl7825°C, THF
Cu(NO₃)₂·3H₂ONitro83Visible light, rt

Multicomponent Reaction Strategies and Mechanistic Insights

A three-component variant of the Pfitzinger reaction combines isatins, enaminones, and alcohols/water to directly yield ester/acid derivatives. Time-resolved NMR studies reveal:

  • Rapid imine formation between isatin and enaminone (τ₁/₂ < 5 min)
  • Rate-limiting cyclization (k = 0.12 min⁻¹ at 30°C)
  • Final auto-oxidation by atmospheric O₂ [1] [3]

This cascade process achieves 99% atom efficiency when using water as the nucleophile [3].

Process Chemistry Considerations for Scalable Synthesis

Industrial-scale production (Patent CN102924374B) emphasizes:

  • Solvent selection: Ethanol/water mixtures reduce purification complexity vs. DMF/DMSO
  • Catalyst recovery: TMSCl is distillable (bp 57°C) with >90% recovery
  • Throughput: 500 g batches achieve 94% yield with 99.5% HPLC purity [3]
  • Cost analysis: Raw material costs are $23/kg vs. $41/kg for classical Friedländer syntheses

Decarboxylation at 140°C in m-xylene completes in 2 hours with 98% conversion, avoiding column chromatography through pH-controlled crystallization [3].

The regioselective functionalization of 8-aminoquinoline-4-carboxylic acid has emerged as a critical area of research, with multiple methodologies developed to achieve site-selective transformations. The 8-aminoquinoline motif serves as an exceptionally powerful bidentate directing group, enabling precise control over reaction outcomes through metal coordination [4] [5].

Cobalt-Catalyzed Remote Carbon-Hydrogen Functionalization represents one of the most significant advances in this field. Research has demonstrated that cobalt-catalyzed selective remote C-4 alkylation of 8-aminoquinoline amides can be achieved via carbon-hydrogen activation under visible-light irradiation in the presence of eosin Y photocatalyst and compact fluorescent lamp illumination. This methodology enables the synthesis of pharmaceutically important C-4 quinoline amide-substituted ether derivatives, providing access to previously challenging molecular architectures [4].

Palladium-Catalyzed Carboxylate-Directed Arylation has been extensively developed for the functionalization of aliphatic acids bearing the 8-aminoquinoline motif. The use of N-acetylglycine as an enabling ligand facilitates palladium-catalyzed carboxylate-directed highly regioselective β-C(sp³)-H arylation reactions. This methodology allows for the direct preparation of various non-natural amino acids from phthaloylalanine derivatives in excellent yields, demonstrating remarkable scalability with successful 10-gram scale reactions under reflux conditions [6].

Metal-Free Site-Selective Cyanoalkylation has been developed using potassium persulfate (K₂S₂O₈) as an efficient oxidant for the C-5 selective functionalization of 8-aminoquinoline derivatives. This approach utilizes azobisisobutyronitrile (AIBN) as the cyanoalkylation reagent under metal-free conditions, offering an environmentally friendly alternative to traditional metal-catalyzed processes. The mechanism involves radical-radical coupling via N-centered radical generation and delocalization of aryl amides [7].

Nucleophilic Aromatic Substitution Strategies have been extensively studied for the synthesis of 4-aminoquinoline derivatives. The regioselective nucleophilic aromatic substitution at the C-4 position of 2,4-dichloroquinazoline precursors has been confirmed through density functional theory calculations and two-dimensional nuclear magnetic resonance analysis. These studies reveal that the carbon atom at the C-4 position possesses a higher lowest unoccupied molecular orbital coefficient, making it more susceptible to nucleophilic attack [8].

Comparative Analysis of Positional Isomers and Electronic Effects

The comparative analysis of positional isomers reveals significant differences in electronic properties and biological activities. 8-Aminoquinoline-4-carboxylic acid exhibits superior directing group capabilities compared to its positional isomers, including 4-aminoquinoline-3-carboxylic acid (CAS: 68313-46-2), 2-aminoquinoline-4-carboxylic acid (CAS: 157915-68-9), and 2-aminoquinoline-8-carboxylic acid (CAS: 665010-47-9) [9] [10] [11].

Electronic Distribution Analysis indicates that the positioning of the amino group at the C-8 position and the carboxylic acid group at the C-4 position creates optimal electronic complementarity. The 8-aminoquinoline motif provides excellent bidentate coordination capability, while the C-4 carboxylic acid group offers additional coordination sites and electronic modulation opportunities [5].

Structure-Activity Relationship Studies of 8-aminoquinoline derivatives have revealed critical insights into the relationship between structural modifications and biological activity. The quinoline nucleus serves as an essential pharmacophore, with the 8-amino substituent providing crucial electronic and steric properties that influence antimalarial, antimicrobial, and anticancer activities [12] [13].

Regioselectivity Patterns in chemical transformations demonstrate that the 8-aminoquinoline-4-carboxylic acid scaffold exhibits preferential reactivity at specific positions. Remote C-5 functionalization occurs through radical pathways, while C-4 transformations typically proceed via nucleophilic aromatic substitution mechanisms. The electronic effects of substituents significantly influence these selectivity patterns [5] [7].

Molecular Determinants of Biological Activity

The biological activity of 8-aminoquinoline-4-carboxylic acid and its derivatives stems from multiple molecular determinants that interact synergistically to produce therapeutic effects. Antimalarial Activity is primarily attributed to the compound's ability to inhibit β-hematin formation and induce oxidative stress in malaria parasites. Studies have demonstrated that extended side chain analogues of 8-aminoquinolines exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values ranging from 0.12 to 0.92 μg/mL [14].

Antimicrobial Properties arise from the compound's ability to disrupt bacterial cell wall and membrane integrity. Metal complexes of 8-aminoquinoline derivatives, particularly copper complexes, have shown significant antimicrobial activity against Gram-negative bacteria including Plesiomonas shigelloides and Shigella dysenteriae. The lipophilic nature of these compounds facilitates cellular penetration and interaction with bacterial targets [15].

Anticancer Activity involves multiple mechanisms, including autophagy disruption, apoptosis induction, and cell cycle arrest. Aminoquinolines act as lysosomotropic agents that accumulate in acidic cellular compartments, leading to lysosomal dysfunction and subsequent activation of cell death pathways. The compounds induce accumulation of key autophagy markers including LAMP1, p62/SQSTM1, and LC3 members, ultimately leading to cancer cell death [16].

Enzyme Inhibition represents another crucial aspect of biological activity. 8-Aminoquinoline-4-carboxylic acid derivatives have demonstrated inhibitory activity against alkaline phosphatase and SIRT3 (sirtuin 3), a mitochondrial deacetylase involved in cellular metabolism and cancer progression. This inhibition provides potential therapeutic applications in cancer treatment and metabolic disorders .

Computer-Aided Molecular Design Approaches

Computer-aided molecular design has revolutionized the development of 8-aminoquinoline-4-carboxylic acid derivatives, providing powerful tools for predicting and optimizing biological activity. Density Functional Theory Calculations have been extensively employed to understand the electronic structure and reactivity patterns of these compounds. Studies utilizing B3LYP/6-31G(d,p) basis sets have revealed crucial information about highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, which directly correlate with biological activity [18] [19].

Molecular Docking Studies have provided insights into the binding interactions between 8-aminoquinoline derivatives and their biological targets. Computational analysis of compound binding to hemoglobin has revealed specific interaction patterns that explain the methemoglobin-forming properties of these compounds. The terminal amino group of the 8-aminoquinoline side chain forms strong electrostatic interactions with the carboxylic side chain of heme [18].

Quantitative Structure-Activity Relationship Modeling has been employed to predict the biological activity of novel 8-aminoquinoline derivatives. These models incorporate molecular descriptors derived from quantum chemical calculations, including electrophilicity indices, chemical hardness, and molecular polarizability, to predict antimalarial, antimicrobial, and anticancer activities [20].

Pharmacophore Modeling has identified key structural features essential for biological activity. The quinoline nucleus, 8-amino substituent, and carboxylic acid group have been identified as critical pharmacophoric elements that contribute to target binding and biological activity. Computational studies have revealed optimal spatial arrangements of these groups for maximum biological efficacy [21].

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations have provided fundamental insights into the electronic structure and chemical behavior of 8-aminoquinoline-4-carboxylic acid. Frontier Molecular Orbital Analysis reveals that the highest occupied molecular orbital is primarily localized on the quinoline ring system and the amino group, while the lowest unoccupied molecular orbital is distributed across the entire molecular framework. The energy gap between these orbitals typically ranges from 3.0 to 5.0 eV, indicating moderate chemical reactivity and stability [19] [22].

Molecular Electrostatic Potential Mapping demonstrates that negative charge density is concentrated around the oxygen atoms of the carboxylic acid group, while positive charge density is localized near the nitrogen atoms of the quinoline ring. This charge distribution pattern explains the compound's ability to participate in various intermolecular interactions and coordination reactions [23].

Natural Bond Orbital Analysis has revealed significant charge transfer interactions within the molecule. Strong intramolecular interactions between lone pair orbitals on oxygen and nitrogen atoms and antibonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds contribute to the overall stability and reactivity of the compound [19].

Vibrational Spectroscopy Calculations have provided detailed assignments of infrared and Raman spectra, enabling precise structural characterization. Potential energy distribution analysis has identified characteristic vibrational modes associated with the quinoline ring system, amino group, and carboxylic acid functionality [23].

Thermodynamic Properties calculated through quantum chemical methods include standard enthalpy of formation, heat capacity, and entropy values. These parameters are essential for understanding the compound's stability under various conditions and predicting its behavior in different environments [22].

XLogP3

1

Wikipedia

8-Aminoquinoline-4-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types